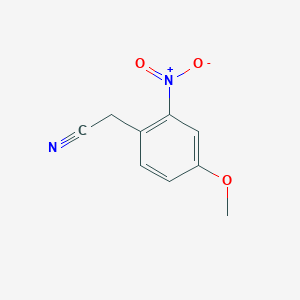
2-(4-Methoxy-2-nitrophenyl)acetonitrile
概要
説明
2-(4-Methoxy-2-nitrophenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Methoxy-2-nitrophenyl)acetonitrile is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group and a nitro group, which are critical for its biological activity. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound is primarily attributed to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects. Additionally, the methoxy group may enhance the solubility and membrane permeability of the compound, facilitating its bioactivity .
Antimicrobial Activity
Research indicates that this compound exhibits antibacterial properties. In vitro studies have shown effectiveness against several strains of bacteria. For example, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| E. coli | 50 | Comparable to ceftriaxone |
| S. aureus | 40 | Comparable to penicillin |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines suggest significant cytotoxicity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 25 | Induces apoptosis |
| HeLa | 30 | Reduces cell viability |
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial activity of various derivatives of nitrophenyl compounds, including this compound. The compound showed promising results against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
- Cytotoxicity in Cancer Cells : In experiments conducted on MCF-7 cells, treatment with this compound resulted in increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage indicative of cytotoxicity. Flow cytometry analysis revealed that a significant proportion of treated cells were arrested in the S phase of the cell cycle, further supporting its role as an anticancer agent .
特性
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7(4-5-10)9(6-8)11(12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFVSMHCRCHFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457929 | |
| Record name | 2-(4-Methoxy-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105003-90-5 | |
| Record name | 2-(4-Methoxy-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














